molecular formula C8H17NO B2986585 (2S)-2-(Oxan-2-yl)propan-1-amine CAS No. 2248214-45-9

(2S)-2-(Oxan-2-yl)propan-1-amine

Cat. No. B2986585
CAS RN: 2248214-45-9
M. Wt: 143.23
InChI Key: MSDIIEYEAUJKKR-JAMMHHFISA-N
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Description

(2S)-2-(Oxan-2-yl)propan-1-amine, also known as 2-amino-2-methyl-1,3-propanediol (AMPD), is a chiral compound that has gained significant interest in recent years due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. AMPD is a versatile building block that can be used to synthesize a wide range of compounds with diverse properties.

Mechanism of Action

The mechanism of action of AMPD is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. AMPD can form diastereomeric complexes with chiral substrates, which can then undergo selective reactions to yield enantiomerically pure products. AMPD has also been shown to act as a chiral catalyst in various reactions, including the asymmetric reduction of ketones and the enantioselective epoxidation of alkenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPD have not been extensively studied, but it has been shown to have low toxicity and good biocompatibility. AMPD has been used as a chiral building block for the synthesis of drugs with high efficacy and low toxicity, indicating its potential as a safe and effective drug component.

Advantages and Limitations for Lab Experiments

One of the main advantages of AMPD is its versatility as a building block for the synthesis of various compounds with diverse properties. AMPD can be easily synthesized through the reductive amination method, and its chiral nature makes it a valuable component in the synthesis of enantiomerically pure products. However, one of the limitations of AMPD is its high cost, which can limit its use in large-scale industrial applications.

Future Directions

There are several future directions for the research and development of AMPD. One area of interest is the development of new synthetic methods for the production of AMPD that are more cost-effective and environmentally friendly. Another area of interest is the exploration of new applications for AMPD in fields such as medicine, agriculture, and materials science. Additionally, the biochemical and physiological effects of AMPD need to be further studied to fully understand its potential as a safe and effective drug component.

Synthesis Methods

AMPD can be synthesized through several methods, including the reductive amination of 2-keto-2-methyl-1,3-propanediol with ammonia or amine, the catalytic hydrogenation of 2-nitro-2-methyl-1,3-propanediol, and the enzymatic resolution of racemic AMPD using lipases. The reductive amination method is the most commonly used approach for the synthesis of AMPD, and it involves the reaction of 2-keto-2-methyl-1,3-propanediol with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

AMPD has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, AMPD has been used as a chiral building block for the synthesis of drugs such as the antiviral agent oseltamivir and the anti-cancer agent eribulin. In the agrochemical industry, AMPD has been used as a key intermediate for the synthesis of herbicides and insecticides. In the materials science field, AMPD has been used as a monomer for the synthesis of polymers with unique properties such as high glass transition temperature and high thermal stability.

properties

IUPAC Name

(2S)-2-(oxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDIIEYEAUJKKR-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Oxan-2-yl)propan-1-amine

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